molecular formula C6H11ClFNO2 B1440651 4-Fluoro-4-piperidinecarboxylic acid hydrochloride CAS No. 1186663-32-0

4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Cat. No. B1440651
M. Wt: 183.61 g/mol
InChI Key: LCNYQNVPJCXVMP-UHFFFAOYSA-N
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Description

4-Fluoro-4-piperidinecarboxylic acid hydrochloride is a chemical compound with the CAS Number: 1186663-32-0. It has a molecular weight of 183.61 and its IUPAC name is 4-fluoro-4-piperidinecarboxylic acid hydrochloride . It is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10FNO2.ClH/c7-6 (5 (9)10)1-3-8-4-2-6;/h8H,1-4H2, (H,9,10);1H . The canonical SMILES representation is C1CNCCC1 (C (=O)O)F.Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.61 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 183.0462344 g/mol . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

4-Fluoro-4-piperidinecarboxylic acid hydrochloride is involved in various synthetic pathways, contributing to the development of new compounds with potential applications in medicinal chemistry and materials science. It is particularly relevant in the synthesis of fluoroquinolones, a class of potent antibacterial agents. Fluoroquinolones, such as ciprofloxacin hydrochloride, have broad-spectrum activity against both Gram-positive and Gram-negative organisms, as well as mycobacterial organisms and anaerobes. The inclusion of fluorine atoms in these compounds has been pivotal in enhancing their antibacterial efficacy and pharmacokinetic properties (Adilson D da Silva et al., 2003).

Fluorinated Compound Synthesis

The role of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride extends to the synthesis of other fluorinated compounds beyond fluoroquinolones. For example, 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen, demonstrates the importance of fluorinated intermediates in pharmaceutical manufacturing. Despite the challenges in synthesis due to the high reactivity and potential toxicity of some intermediates, advances have been made to develop practical and safe methodologies for their production, highlighting the critical role of fluorinated compounds in drug development (Yanan Qiu et al., 2009).

Nucleophilic Aromatic Substitution

4-Fluoro-4-piperidinecarboxylic acid hydrochloride also finds application in studies exploring the mechanisms of nucleophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry, enabling the functionalization of aromatic compounds. The understanding of these mechanisms is crucial for designing new synthetic routes for complex molecules, including pharmaceuticals and agrochemicals. The interaction between piperidine and nitro-substituted aromatics, for example, provides insights into the kinetics and mechanisms of such substitution reactions, which are essential for the rational design of synthesis pathways for new compounds (F. Pietra & D. Vitali, 1972).

Environmental and Material Science Applications

In environmental and material science research, the synthesis and application of fluorinated compounds, including those derived from 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, are of interest. For instance, the study of matrix acidizing in sandstone stimulation for oil extraction highlights the use of fluoroboric acid and other fluorinated acids. These compounds are explored for their potential to enhance oil recovery by improving the permeability and porosity of sandstone formations. The slow hydrolytic reaction of these acids, leading to deeper penetration and enhanced porosity, underscores the significance of fluorinated compounds in industrial applications (V. H. Leong & Hisham Ben Mahmud, 2018).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338, suggesting that protective gloves/eye protection/face protection should be worn, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-fluoropiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNYQNVPJCXVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693850
Record name 4-Fluoropiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-4-piperidinecarboxylic acid hydrochloride

CAS RN

1186663-32-0
Record name 4-Fluoropiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoropiperidine-4-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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